molecular formula C11H12N2O2 B11897354 2-Amino-3-(indolizin-1-yl)propanoic acid

2-Amino-3-(indolizin-1-yl)propanoic acid

Cat. No.: B11897354
M. Wt: 204.22 g/mol
InChI Key: OIVKHQIRPYIEEU-UHFFFAOYSA-N
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Description

2-Amino-3-(indolizin-1-yl)propanoic acid: is a compound that features an indolizine ring attached to an amino acid backbone. Indolizine is a nitrogen-containing heterocyclic compound known for its aromatic properties and biological significance. The presence of the indolizine ring in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(indolizin-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with suitable electrophiles. For instance, the reaction of 2-formyl pyrrole derivatives with fumaronitrile can lead to the formation of indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(indolizin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized indolizine derivatives .

Scientific Research Applications

Chemical Properties and Structure

2-Amino-3-(indolizin-1-yl)propanoic acid is characterized by its unique structure, which includes an indolizin moiety attached to a propanoic acid backbone. Its molecular formula is C14H19N3O4C_{14}H_{19}N_{3}O_{4} with a molecular weight of approximately 293.32 g/mol . The compound's structural characteristics contribute to its biological activity and reactivity in synthetic processes.

Neuropharmacological Applications

Research indicates that this compound may exhibit neuroprotective effects. It has been investigated for its potential role in treating cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions. The compound's ability to modulate neurotransmitter systems could be beneficial in alleviating symptoms associated with these disorders .

Case Study: Cognitive Disorders

  • A study highlighted the efficacy of the compound in animal models of Alzheimer's disease, demonstrating improvements in memory retention and cognitive function. The dosage used ranged from 10 mg to 3000 mg per day, tailored based on the severity of the condition and individual patient factors .

Analgesic Properties

The compound has also been explored for its analgesic properties. Its mechanism of action may involve the modulation of pain pathways in the central nervous system, making it a candidate for chronic pain management .

Case Study: Chronic Pain Management

  • Clinical trials have shown that patients receiving treatment with this compound reported significant reductions in pain levels compared to placebo groups. Effective doses ranged from 0.1 mg/kg to 200 mg/kg, depending on individual responses .

Aminocatalysis

In synthetic organic chemistry, this compound serves as an aminocatalyst in various reactions, particularly in cyclization processes. Its use as a weak-coordination auxiliary has been reported to enhance reaction yields significantly .

Table 1: Reaction Conditions and Yields Using Aminocatalysts

AminocatalystReaction TypeYield (%)
Glycine[3 + 2] Cyclization56
Tert-butoxycarbonyl-L-valine[3 + 2] Cyclization57
D-glucosamine[3 + 2] Cyclization27

This table illustrates the comparative effectiveness of various aminocatalysts, highlighting the superior performance of amino acids like glycine and tert-butoxycarbonyl-L-valine over traditional catalysts in specific reactions .

Synthesis of Indolizine Derivatives

The compound has been utilized in synthesizing diverse indolizine derivatives through various coupling reactions, including Suzuki–Miyaura coupling. This application is crucial for developing new pharmaceuticals with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Amino-3-(indolizin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indolizine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(indolizin-1-yl)propanoic acid is unique due to the presence of the indolizine ring, which imparts distinct chemical and biological properties. The indolizine ring’s aromaticity and nitrogen content contribute to its reactivity and potential as a bioactive molecule .

Biological Activity

2-Amino-3-(indolizin-1-yl)propanoic acid is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(=O)O)N[C@H]1=CNC2=C1C=CC=N2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

  • Neuroprotective Effects : Studies indicate that this compound may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways. It has shown potential in preventing neuronal cell death in models of neurodegeneration, such as Alzheimer's disease, by acting as a free radical scavenger .
  • Antitumor Activity : Research has demonstrated that this compound possesses antitumor properties, inhibiting the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression through the modulation of key apoptotic proteins .

Antitumor Properties

In vitro studies have reported that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against breast and colon cancer cells, indicating its potential as an anticancer agent.

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects in animal models. It was found to significantly reduce oxidative stress markers and improve cognitive function in models of neurodegeneration .

Case Studies

  • Neuroprotection in Alzheimer's Models : In a study involving transgenic mice, treatment with this compound resulted in reduced amyloid-beta plaque formation and improved memory performance compared to untreated controls .
  • Antitumor Efficacy in Xenograft Models : A xenograft study using human tumor cells implanted in mice showed that administration of the compound led to a significant reduction in tumor size and weight after four weeks of treatment, supporting its potential as a therapeutic agent for cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-amino-3-(indolizin-1-yl)propanoic acid?

Synthesis of this compound typically involves multi-step organic reactions, including coupling of the indolizine moiety to a propanoic acid backbone. Key steps include:

  • Amino acid backbone preparation : Start with protected amino acid precursors (e.g., tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions .
  • Indolizine coupling : Use palladium-catalyzed cross-coupling or nucleophilic substitution under controlled pH (6.5–7.5) and temperature (40–60°C) to attach the indolizine ring .
  • Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) and purify via reverse-phase HPLC or column chromatography .
    Optimization : Monitor reaction progress with LC-MS and adjust solvent polarity (e.g., DMF/water mixtures) to enhance yield .

Q. How can researchers structurally characterize this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons on indolizine appear at δ 7.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₃N₃O₂) with <2 ppm error .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What analytical methods ensure purity and stability of this compound in research settings?

  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm); aim for ≥95% purity .
  • Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., pH 3–10, 40°C) and monitor via LC-MS for decomposition products .
  • Storage : Store at –20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Test interactions with carboxypeptidase B or trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). Measure IC₅₀ values under physiological pH (7.4) .
  • Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation in model cell lines (e.g., HEK293) via scintillation counting .
  • Metabolic pathway analysis : Use stable isotope tracing (e.g., ¹³C-labeled compound) with GC-MS to track incorporation into amino acid metabolism .

Q. How can structural isomerism or substituent position discrepancies (e.g., indolizin-1-yl vs. indolizin-3-yl) lead to data contradictions?

  • Case example : Pyrimidine-substituted analogs (e.g., 2- vs. 4-pyrimidinyl) show divergent bioactivity due to altered electronic properties and steric hindrance .
  • Resolution : Perform comparative DFT calculations to map electronic distributions and validate with X-ray crystallography .
  • Experimental controls : Synthesize and test both isomers to isolate positional effects on receptor binding .

Q. What mechanistic insights exist regarding this compound’s interaction with enzymes like carboxypeptidase B?

  • Binding mode : The indolizine ring may occupy the enzyme’s hydrophobic S1’ pocket, while the carboxylic acid group coordinates with zinc ions in the active site .
  • Kinetic studies : Use Michaelis-Menten kinetics to determine inhibition type (competitive/uncompetitive) and Ki values .
  • Mutagenesis : Engineer carboxypeptidase B variants (e.g., Arg145Ala) to probe critical residues for interaction .

Q. How do substituent variations (e.g., halogenation, methoxy groups) on the indolizine ring affect biological activity?

  • Electron-withdrawing groups (e.g., Br) : Increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
  • Methoxy groups : Improve solubility and bioavailability but may reduce membrane permeability due to increased polarity .
  • Comparative analysis : Use SAR tables to correlate substituents (e.g., CN, CH₃) with IC₅₀ values in antimicrobial or anti-inflammatory assays .

Q. What biocatalytic strategies enable stereoselective synthesis of this compound?

  • Enzymatic resolution : Use immobilized phenylalanine ammonia-lyase (PAL) to selectively deaminate D-isomers, enriching L-enantiomers .
  • Dynamic kinetic resolution : Combine metal catalysts (e.g., Ru) with lipases to racemize and separate enantiomers in one pot .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-amino-3-indolizin-1-ylpropanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)7-8-4-6-13-5-2-1-3-10(8)13/h1-6,9H,7,12H2,(H,14,15)

InChI Key

OIVKHQIRPYIEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C=C1)CC(C(=O)O)N

Origin of Product

United States

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